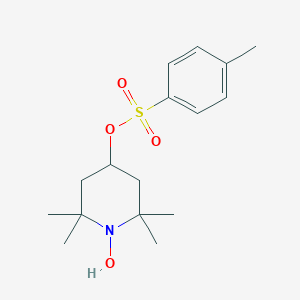

2,2,6,6-テトラメチル-4-(4'-トルエンスルホネート)ピペリジノオキシル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl is a chemical compound with the molecular formula C16H24NO4S and a molecular weight of 326.43 . It is known for its stability and unique properties, making it valuable in various scientific and industrial applications.

科学的研究の応用

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl has several scientific research applications, including:

Chemistry: Used as a stable radical in various chemical reactions and studies.

Biology: Employed in biological assays and experiments due to its stability and reactivity.

Medicine: Investigated for potential therapeutic applications and as a tool in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl typically involves the reaction of 2,2,6,6-tetramethylpiperidine with p-toluenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .

化学反応の分析

Types of Reactions

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into other derivatives.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can produce a variety of functionalized piperidinooxyl compounds .

作用機序

The mechanism of action of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl involves its ability to act as a stable radical. This property allows it to participate in various chemical reactions, including electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

類似化合物との比較

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of 2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl.

4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another related compound with similar properties.

Uniqueness

2,2,6,6-Tetramethyl-4-(4’-toluenesulfonate)piperidinooxyl is unique due to its stability as a radical and its versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

生物活性

Introduction

2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl (often abbreviated as TEMPOL-TS) is a nitroxide radical compound that has garnered attention in various fields of research due to its unique biological properties. This article delves into the biological activity of TEMPOL-TS, examining its mechanisms of action, applications in therapeutic contexts, and relevant case studies.

Chemical Structure and Properties

TEMPOL-TS is characterized by the presence of a piperidine ring with a sulfonate group attached to a toluene moiety. The molecular formula is C15H21NO2S, and it has a molecular weight of approximately 293.4 g/mol. The compound is soluble in polar solvents like water and ethanol, which facilitates its use in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₂S |

| Molecular Weight | 293.4 g/mol |

| Solubility | Water, Ethanol |

| Appearance | White crystalline powder |

| Melting Point | Not specified |

Antioxidant Properties

TEMPOL-TS exhibits significant antioxidant activity. As a nitroxide radical, it can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Studies have shown that TEMPOL-TS can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Cytoprotective Effects

Research indicates that TEMPOL-TS has cytoprotective effects against various forms of cellular stress. For instance, it has been demonstrated to protect neuronal cells from oxidative damage induced by glutamate toxicity . This protective mechanism is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Anti-inflammatory Activity

TEMPOL-TS also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

1. Neuroprotection in Ischemic Injury

A study investigated the effects of TEMPOL-TS on ischemic brain injury in animal models. The results indicated that administration of TEMPOL-TS significantly reduced infarct size and improved neurological outcomes post-ischemia. The mechanism was attributed to its ability to mitigate oxidative stress and inflammation during the reperfusion phase .

2. Cardiovascular Applications

Another research effort focused on the cardiovascular protective effects of TEMPOL-TS. In hypertensive rats, TEMPOL-TS treatment led to reduced blood pressure and improved endothelial function. This effect was linked to enhanced nitric oxide availability and reduced oxidative stress within vascular tissues .

特性

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-12-6-8-14(9-7-12)22(19,20)21-13-10-15(2,3)17(18)16(4,5)11-13/h6-9,13,18H,10-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNPCPMNECAZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C(C2)(C)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343141 |

Source

|

| Record name | 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42495-21-6 |

Source

|

| Record name | 2,2,6,6-Tetramethyl-4-(4'-toluenesulfonate)piperidinooxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。